4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
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Overview
Description
4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzonitrile with isobutyraldehyde in the presence of a base can lead to the formation of the desired imidazoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted imidazoquinoline compounds .
Scientific Research Applications
4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-quinolone
- 4-Hydroxy-1-methylquinolin-2(1H)-one
- 2-Hydroxy-4-methylquinoline
Uniqueness
4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern and the presence of both hydroxy and imidazo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-chloro-2-(ethoxymethyl)-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-4-23-9-14-21-15-16(22(14)8-10(2)3)12-6-5-11(18)7-13(12)20-17(15)19/h5-7,10H,4,8-9H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYJTKACRVLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)C)C3=C(C=C(C=C3)Cl)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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